molecular formula C24H30N2O2S B3568353 2,4,6-triisopropyl-N-3-quinolinylbenzenesulfonamide

2,4,6-triisopropyl-N-3-quinolinylbenzenesulfonamide

Cat. No.: B3568353
M. Wt: 410.6 g/mol
InChI Key: KCBRMOCMJVGUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TIQBS is a chemical compound that is synthesized through a multistep process. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. TIQBS has been studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of TIQBS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, as well as the activity of histone deacetylases (HDACs), enzymes that are involved in cell growth.
Biochemical and Physiological Effects:
TIQBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in inflammation. Additionally, TIQBS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

TIQBS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research. Additionally, it has been shown to have a variety of potential uses in scientific research, including in the treatment of inflammatory diseases and cancer.
However, there are also limitations to the use of TIQBS in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its effects can be dose-dependent, which can make it difficult to determine the optimal dose for a given experiment.

Future Directions

There are several future directions for research on TIQBS. One area of research is to further elucidate its mechanism of action, which could provide insight into its potential uses in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the optimal dose and delivery method for TIQBS in different experimental settings. Finally, research is needed to determine the potential side effects and toxicity of TIQBS, which could impact its potential use in clinical settings.
In conclusion, TIQBS is a chemical compound that has shown promise in a variety of scientific research applications. Its unique chemical properties and potential uses in the treatment of inflammatory diseases and cancer make it an important area of research. Further research is needed to fully understand its mechanism of action and potential side effects, which could impact its potential use in clinical settings.

Scientific Research Applications

TIQBS has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, TIQBS has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S/c1-15(2)19-12-21(16(3)4)24(22(13-19)17(5)6)29(27,28)26-20-11-18-9-7-8-10-23(18)25-14-20/h7-17,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBRMOCMJVGUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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